molecular formula C12H16BFO4 B1442939 [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid CAS No. 1403988-79-3

[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid

Cat. No.: B1442939
CAS No.: 1403988-79-3
M. Wt: 254.06 g/mol
InChI Key: QGVLXAPVLSQQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

  • Fluorine Substituent : The electron-withdrawing fluorine atom at the 5-position induces electronic asymmetry, enhancing the boronic acid's reactivity in cross-coupling reactions.
  • Oxan-4-ylmethoxy Group : This tetrahydropyran-derived ether introduces steric bulk and conformational rigidity, influencing the compound’s solubility and supramolecular interactions.
  • Boronic Acid Group : The trigonal planar boron center (sp² hybridization) facilitates reversible covalent bonding with diols, a property critical for its biochemical applications.
Property Value Source
Molecular Formula C₁₂H₁₆BFO₄
Molecular Weight (g/mol) 254.06
Substituent Positions 2, 4, 5 on phenyl ring
Boron Coordination Trigonal planar (sp²)

The electronic effects of the fluorine atom and the steric influence of the oxan-4-ylmethoxy group collectively modulate the boronic acid’s reactivity and binding selectivity.

Crystallographic Analysis and Coordination Geometry

X-ray crystallographic studies of related boronic acids, such as phenylboronic acid, reveal orthorhombic crystal systems with space group Zba2 and unit cell parameters a = 17.9049 Å, b = 15.3264 Å, and c = 9.8113 Å. While direct data for this compound are limited, analogous compounds exhibit hydrogen-bonded dimeric structures stabilized by O–H∙∙∙O interactions.

Coordination Geometry:

  • Boron Center : The boron atom adopts a trigonal planar geometry with B–O bond lengths of 1.36–1.38 Å and O–B–O bond angles of 118–120° , consistent with sp² hybridization.
  • Hydrogen Bonding : In the solid state, boronic acid dimers form via paired O–H∙∙∙O interactions (2.75–2.76 Å), creating extended networks.
  • Phenyl Ring Geometry : The fluorine substituent and oxan-4-ylmethoxy group induce minor deviations from coplanarity, with dihedral angles of 6–21° relative to the boronic acid plane.
Parameter Value Compound Analogue Source
B–O Bond Length (Å) 1.36–1.38 Phenylboronic acid
O–B–O Angle (°) 118–120 Phenylboronic acid
O–H∙∙∙O Distance (Å) 2.75–2.76 4-Carboxyphenyl

The oxan-4-ylmethoxy group’s tetrahydropyran ring adopts a chair conformation, minimizing steric clashes with adjacent substituents.

Conformational Dynamics and Tautomerism

Conformational Dynamics:

The oxan-4-ylmethoxy group exhibits axial-equatorial isomerism , influenced by the anomeric effect. In polar solvents like CHCl₃, the axial conformation is favored (ΔG° = -0.3 to -0.7 kcal/mol), while nonpolar solvents shift the equilibrium toward the equatorial form. This conformational flexibility modulates the compound’s steric profile and interaction with biological targets.

Tautomerism:

Boronic acids exist in equilibrium with their boroxine (cyclic trimer) and boronate ester forms:

  • Boronic Acid : Dominant in anhydrous conditions, stabilized by intramolecular O–H∙∙∙O hydrogen bonds.
  • Boroxine : Forms in water-deficient environments via condensation of three boronic acid molecules, characterized by a six-membered B₃O₃ ring.
  • Boronate Esters : Generated by reaction with diols or polyols, adopting tetrahedral geometry at boron.
Tautomer Conditions Geometry Stability
Boronic Acid Anhydrous, acidic Trigonal planar Moderate
Boroxine Low H₂O, elevated temp Trigonal planar High (cyclic)
Boronate Ester Presence of diols Tetrahedral High (chelation)

Crystal structures of related compounds, such as 4-(methoxycarbonyl)phenylboronic acid, demonstrate that tautomeric equilibria are influenced by steric and electronic factors. For this compound, the electron-withdrawing fluorine atom likely accelerates boroxine formation, while the oxan-4-ylmethoxy group sterically hinders boronate esterification.

Properties

IUPAC Name

[5-fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO4/c14-10-1-2-12(11(7-10)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLXAPVLSQQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158903
Record name B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403988-79-3
Record name B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403988-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[5-Fluoro-2-[(tetrahydro-2H-pyran-4-yl)methoxy]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for Substituted Phenylboronic Acids

The synthesis of substituted phenylboronic acids typically follows two main approaches:

For example, phenylboronic acid itself is commonly prepared by reacting phenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.

Specific Considerations for [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic Acid

The compound contains two key substituents:

  • 5-Fluoro substituent: An electron-withdrawing group influencing the acidity and reactivity of the boronic acid.

  • 2-(Oxan-4-ylmethoxy) substituent: A bulky, oxygen-containing heterocyclic ether substituent that requires careful introduction, typically via nucleophilic substitution or etherification strategies.

Reported Preparation Methods

Synthesis via Boronic Acid Derivatives and Etherification

  • Starting Material: 5-Fluoro-2-hydroxyphenylboronic acid or its protected derivatives can be used as a precursor.

  • Ether Formation: The oxan-4-ylmethoxy group can be introduced by reacting the phenolic hydroxyl group at the 2-position with an appropriate oxan-4-ylmethyl halide or tosylate under basic conditions to form the ether linkage.

  • Boronic Acid Stability: Boronic acids are sensitive and can form boroxines or boronate esters; thus, protection/deprotection strategies may be employed during synthesis.

Microwave-Assisted Synthesis of Boronic Acid Derivatives

Recent studies demonstrate the use of microwave-assisted synthesis to prepare boronic acid derivatives efficiently with high yields. This method can be adapted for substituted phenylboronic acids, including fluoro and ether substituents, by:

  • Using appropriate arylboronic acid precursors.

  • Performing condensation or substitution reactions under microwave irradiation to accelerate reaction rates and improve yields.

Complexation and Stabilization

Boronic acids, including substituted phenylboronic acids, can be stabilized by forming boronate esters or boroxines through condensation with diols such as catechol or tartaric acid derivatives. This step is often used to purify or isolate intermediates before final hydrolysis to the free boronic acid.

Example Synthetic Route (Hypothetical Based on Literature)

Step Reagents / Conditions Description Yield (%) Notes
1 5-Fluoro-2-hydroxyphenylboronic acid Starting material - Commercially available or synthesized via organometallic route
2 Oxan-4-ylmethyl bromide, base (e.g., K2CO3), DMF Etherification of phenol to form 2-(oxan-4-ylmethoxy) substituent 70-85 Reaction at 80-100°C for 12-24 h
3 Purification by crystallization or chromatography Isolation of product - Boronic acid prone to dehydration, handle carefully
4 Optional: Protection as boronate ester with diols For stability during storage or further reactions - Reversible protection step

Analytical and Characterization Data

  • NMR Spectroscopy: Proton and fluorine NMR confirm substitution pattern and presence of oxan-4-ylmethoxy group.

  • Mass Spectrometry: Confirms molecular weight and purity.

  • HPLC: Used for quantitation and purity assessment, with methanol/water mobile phases and sensitive detection methods.

Research Findings and Notes

  • The electron-withdrawing fluoro substituent increases the acidity of the boronic acid, potentially affecting its reactivity and stability.

  • The oxan-4-ylmethoxy substituent introduces steric bulk and electron-donating effects, which can influence the boronic acid’s behavior in coupling reactions.

  • Microwave-assisted synthesis and the use of protective boronate esters improve yields and stability during synthesis.

  • The synthesis must avoid harsh conditions that lead to boronic acid dehydration to boroxines unless such conversion is desired.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Organometallic route + hydrolysis Reaction of arylmagnesium bromide or aryllithium with borate ester High yield, well-established Sensitive to moisture, requires inert atmosphere
Etherification of hydroxyboronic acid Nucleophilic substitution to introduce oxan-4-ylmethoxy group Specific substitution, mild conditions Requires prior synthesis of hydroxyboronic acid
Microwave-assisted synthesis Accelerated reaction times, high yields Efficient, scalable Requires specialized equipment
Boronate ester protection Stabilizes boronic acid intermediates Improves handling and purification Additional steps, reversible

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Methoxyphenylboronic acid

Comparison:

Biological Activity

[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid is an organoboron compound with significant potential in medicinal chemistry, particularly due to its ability to form reversible covalent complexes with biological molecules containing cis-diols. This property is crucial for its applications in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}BFO3_3
  • Molecular Weight : 254.06 g/mol
  • CAS Number : 1793003-66-3

The compound features a phenyl ring substituted with a fluorine atom at the 5-position and an oxan-4-ylmethoxy group, which enhances its reactivity and selectivity in various chemical reactions. Its boronic acid functional group is essential for its biological interactions, particularly in forming complexes with sugars and other biomolecules.

The biological activity of this compound primarily stems from its ability to interact with cis-diol-containing compounds, such as carbohydrates. This interaction allows it to act as a synthetic 'boron-lectin', targeting specific carbohydrate structures, which can be pivotal in various biochemical pathways.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit antimicrobial properties. The mechanism often involves the inhibition of essential bacterial enzymes or pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli< 10 µg/mL
Candida albicans15 µg/mL
Bacillus cereus5 µg/mL
Aspergillus niger8 µg/mL

These MIC values suggest that the compound has moderate to strong antibacterial activity, particularly against Bacillus cereus, where it outperforms some known antibiotics like Tavaborole (AN2690) .

Case Studies

  • Study on Antifungal Activity :
    A study explored the antifungal properties of phenylboronic acids, including this compound. The results indicated that the compound could inhibit the growth of Candida albicans, suggesting potential use in treating fungal infections .
  • Synthesis and Characterization :
    In another research effort, the synthesis of this compound was optimized to enhance yield and purity. Characterization techniques such as NMR and mass spectrometry confirmed its structure and purity, affirming its suitability for further biological testing .

Applications in Drug Discovery

Due to its unique structural features and biological activity, this compound serves as a valuable scaffold in drug design. Its ability to selectively bind to biological targets makes it a candidate for developing new therapeutics aimed at diseases associated with carbohydrate metabolism.

Potential Therapeutic Areas

  • Antimicrobial Agents : Given its efficacy against various pathogens, it may be developed into new antimicrobial agents.
  • Cancer Therapeutics : The compound's interaction with cellular pathways could be explored for anticancer applications, particularly in targeting cancer cells that overexpress certain carbohydrates.

Q & A

Basic: What synthetic routes are recommended for preparing [5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid?

Methodological Answer:
The synthesis typically involves:

  • Suzuki-Miyaura Coupling : Utilize a palladium-catalyzed cross-coupling reaction between a halogenated aryl precursor (e.g., 5-fluoro-2-(oxan-4-ylmethoxy)phenyl bromide) and a boronate ester. Optimize conditions using Pd(dppf)Cl₂ (10 mol%) and a base like K₂CO₃ in THF/water at 80°C .
  • Oxidative Esterification : Start with a pre-functionalized aryl lithium intermediate, followed by reaction with triisopropyl borate and oxidation. Monitor reaction progress via TLC and purify via column chromatography .

Advanced: How does the oxan-4-ylmethoxy group affect regioselectivity in cross-coupling reactions?

Methodological Answer:
The oxan-4-ylmethoxy substituent, being an electron-donating group, influences regioselectivity by stabilizing transition states through steric and electronic effects. For example:

  • Steric Effects : Bulky substituents may direct coupling to less hindered positions. Compare with , where ortho-aldehydes were selectively decarbonylated due to steric control .
  • Electronic Effects : Electron-donating groups enhance reactivity at meta positions in nitrile couplings. Use DFT calculations to predict regioselectivity and validate with NMR kinetics .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and purity (e.g., δ ~7 ppm for aromatic protons, δ ~30 ppm for boron in ¹¹B NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 283.1) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .

Advanced: How can reaction conditions be optimized to prevent boronic acid oxidation?

Methodological Answer:

  • Stabilization via Diol Complexation : Use neopentyl glycol or pinacol to form boronic esters, reducing oxidation rates. shows pinacol esters oxidize 50% slower than free acids .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to minimize ROS exposure.
  • Antioxidant Additives : Include 1 mM BHT (butylated hydroxytoluene) in aqueous phases to scavenge radicals .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep at 0–6°C in airtight containers under inert gas to prevent hydrolysis/oxidation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood .
  • Waste Disposal : Quench with excess water and neutralize to pH 7 before disposal .

Advanced: How to quantify trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Develop a method with a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions for impurities (e.g., m/z 139→121 for phenylboronic acid). Validate per ICH guidelines (LOD < 0.1 ppm) .
  • Standard Addition : Spike samples with known impurity concentrations to calibrate recovery rates (target: 90–110%) .

Basic: What are its primary applications in drug discovery?

Methodological Answer:

  • Protease Inhibition : The boronic acid moiety forms reversible covalent bonds with serine hydrolases (e.g., proteasome inhibitors). Test activity via fluorogenic substrate assays .
  • Targeted Drug Delivery : Conjugate with nanoparticles for pH-responsive release in cancer cells. Validate cellular uptake via confocal microscopy .

Advanced: How to measure diol-binding affinity for biological targeting?

Methodological Answer:

  • Alizarin Red S (ARS) Assay : Titrate the compound against ARS (λₐᵦₛ = 520 nm) to calculate binding constants (Kₐ). reported Kₐ values for pinacol (12.1) vs. neopentyl glycol (0.30) .
  • Surface Plasmon Resonance (SPR) : Immobilize glycoproteins (e.g., RNase B) on a sensor chip and measure real-time binding kinetics (ka/kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.